molecular formula C17H16ClN3O2 B1356240 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride CAS No. 102207-59-0

1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride

Cat. No.: B1356240
CAS No.: 102207-59-0
M. Wt: 329.8 g/mol
InChI Key: LOYWVMNGSOETJR-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is known for its complex structure and unique properties, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride typically involves multi-step organic reactionsThe final step involves the conversion to the hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process is designed to be scalable, allowing for large-scale production to meet research and industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. Its interactions with biological molecules and pathways are of particular interest.

Medicine

In medicine, the compound is being investigated for its potential use in drug development. Its unique properties may offer new avenues for the treatment of various diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and products. Its stability and reactivity make it a valuable component in various applications.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant activity in certain cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
  • 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
  • 1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Uniqueness

Compared to similar compounds, 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride stands out due to its specific substitution pattern and the resulting unique properties. This makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2.ClH/c21-20(22)12-5-3-4-11(10-12)16-17-14(8-9-18-16)13-6-1-2-7-15(13)19-17;/h1-7,10,16,18-19H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYWVMNGSOETJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40907246
Record name 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40907246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102207-59-0
Record name 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-nitrophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40907246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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